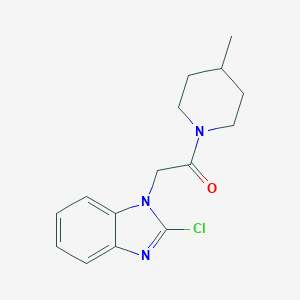![molecular formula C16H21NO2 B262646 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol](/img/structure/B262646.png)
1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol, also known as FPE, is a chemical compound that has gained interest in scientific research due to its potential therapeutic properties. FPE is a derivative of the natural compound, salidroside, which is found in various plants, including Rhodiola rosea. In
Mechanism of Action
The mechanism of action of 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol is not fully understood, but it is believed to involve multiple pathways. 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol has been shown to activate the AMPK pathway, which plays a role in regulating cellular energy metabolism. 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. Additionally, 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol has been shown to modulate the expression of various genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol has been shown to have a variety of biochemical and physiological effects. In cancer cells, 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol has been shown to induce apoptosis, inhibit cell cycle progression, and reduce the expression of genes involved in cancer cell growth and proliferation. In the cardiovascular system, 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol has been shown to reduce oxidative stress and inflammation, improve endothelial function, and reduce blood pressure. In the brain, 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol has been shown to improve cognitive function, protect against neuronal damage, and reduce inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol has also been shown to have a high degree of selectivity for cancer cells, which may reduce the risk of off-target effects. However, one limitation of using 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol in lab experiments is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several potential future directions for research on 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol. One direction is to investigate the use of 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol in combination with other chemotherapeutic agents to enhance its anticancer effects. Another direction is to explore the potential use of 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol in the treatment of other diseases, such as diabetes and obesity. Additionally, further research is needed to fully elucidate the mechanism of action of 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol and its effects on various cellular pathways.
Synthesis Methods
The synthesis of 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol involves several steps, starting with the extraction of salidroside from Rhodiola rosea. Salidroside is then converted to tyrosol, which is further transformed into the intermediate compound, 2-furylphenylacetic acid. The final step involves the reduction of 2-furylphenylacetic acid to 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol using a reducing agent such as lithium aluminum hydride.
Scientific Research Applications
1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol has been studied for its potential therapeutic properties in various fields, including cancer research, cardiovascular disease, and neuroprotection. In cancer research, 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol has been shown to inhibit the growth and proliferation of cancer cells, including breast, lung, and colon cancer cells. 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol has also been studied for its potential cardioprotective effects, as it has been shown to reduce oxidative stress and inflammation in the heart. Additionally, 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol has been investigated for its neuroprotective properties, as it has been shown to improve cognitive function and protect against neuronal damage.
properties
Product Name |
1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol |
|---|---|
Molecular Formula |
C16H21NO2 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
1-[4-[5-(propylaminomethyl)furan-2-yl]phenyl]ethanol |
InChI |
InChI=1S/C16H21NO2/c1-3-10-17-11-15-8-9-16(19-15)14-6-4-13(5-7-14)12(2)18/h4-9,12,17-18H,3,10-11H2,1-2H3 |
InChI Key |
KOZWJPJLWKNFKM-UHFFFAOYSA-N |
SMILES |
CCCNCC1=CC=C(O1)C2=CC=C(C=C2)C(C)O |
Canonical SMILES |
CCCNCC1=CC=C(O1)C2=CC=C(C=C2)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine](/img/structure/B262567.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-methoxyphenyl)ethanone](/img/structure/B262568.png)




![2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B262586.png)




![N-[2-(methylsulfanyl)phenyl]methanesulfonamide](/img/structure/B262598.png)